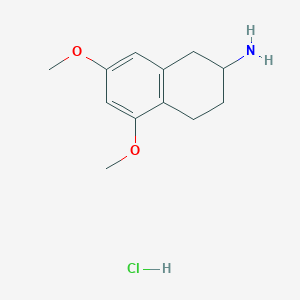

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

Properties

IUPAC Name |

5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-6-8-5-9(13)3-4-11(8)12(7-10)15-2;/h6-7,9H,3-5,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMJNJUUCOFHGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C(=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative, such as 5,7-dimethoxy-1-tetralone.

Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce any oxidized forms back to the original compound.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalenes.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride may exhibit antidepressant properties. The structural similarity to known antidepressants suggests potential serotonin reuptake inhibition. Studies involving animal models have shown promising results in reducing depressive-like behaviors when administered these compounds .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Preliminary studies suggest that it may help in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Cancer Treatment

Recent studies have explored the use of this compound as an adjunct therapy in cancer treatment. It has been shown to enhance the efficacy of chemotherapeutic agents like doxorubicin by modulating drug resistance mechanisms, particularly through the inhibition of P-glycoprotein activity . This could lead to improved outcomes in cancer therapies.

Structure-Activity Relationship (SAR) Studies

The compound's structure has been a focal point for SAR studies aimed at optimizing its pharmacological properties. Variations in methoxy substitutions have been systematically analyzed to determine their effects on biological activity and selectivity towards various receptors involved in neurotransmission and cell signaling pathways .

Interaction with Transport Proteins

Investigations into the interaction of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride with transport proteins have revealed its potential as a modulator of drug transport mechanisms. This aspect is crucial for understanding its role in enhancing the bioavailability of co-administered drugs .

Organic Electronics

Due to its unique electronic properties, this compound has potential applications in organic electronic devices. Research is ongoing into its use as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune its electronic characteristics through chemical modifications makes it a candidate for further exploration in this field .

Case Studies

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and amine functionality allow it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5,6-Dimethoxy Derivatives : Compounds like 1,2,3,4-Tetrahydro-5,6-dimethoxy-2-naphthalenamine hydrochloride (CAS 21489-75-8) exhibit positional isomerism. The 5,6-dimethoxy configuration may favor different receptor-binding profiles compared to the 5,7-dimethoxy analog due to altered steric and electronic environments .

- 5-Methoxy Derivatives: (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 93601-86-6) demonstrates the impact of a single methoxy group.

Halogenated Analogs

- 5,7-Dichloro Derivative : 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1199782-94-9) replaces methoxy groups with chlorine atoms. Chlorine’s electron-withdrawing nature reduces electron density on the aromatic ring, likely decreasing affinity for receptors requiring π-π interactions .

N-Alkyl Substitution Variations

- N,N-Dimethyl Derivatives: Compounds like trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) show that dimethylamine groups at position 2 yield crystalline solids (melting point 137–139°C) with moderate synthesis yields (71%).

- N-Propyl Derivatives : N-Propyl-substituted analogs (e.g., (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride) exhibit higher lipophilicity, which correlates with improved pharmacokinetic properties but may reduce aqueous solubility .

Key Research Findings

- Substituent Position Matters: 6,7-Dimethoxyisoquinolines exhibit stronger contractile activity than 5,7-dimethoxy analogs, suggesting that methoxy group positioning near the amine moiety critically influences bioactivity .

- Chiral Resolution : Enantiomers of tetralin derivatives (e.g., (S)-5-methoxy-N-propyl) show distinct optical rotations and receptor affinities, emphasizing the need for stereochemical control in synthesis .

- Halogen vs.

Biological Activity

5,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS: 75887-76-2) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a tetrahydronaphthalene core with two methoxy groups at the 5 and 7 positions and an amine group at the 2 position. The molecular formula is CHClN, with a molecular weight of approximately 215.73 g/mol. Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 215.73 g/mol |

| CAS Number | 75887-76-2 |

Pharmacological Effects

- Antidepressant Properties : Preliminary studies suggest that compounds in this class may possess antidepressant-like effects by modulating serotonin levels.

- Anxiolytic Effects : Similar analogs have demonstrated potential anxiolytic properties through serotonin receptor interactions.

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress.

Case Studies and Research Findings

A review of literature reveals several studies exploring the biological activity of related compounds:

- Serotonin Receptor Studies : Research has shown that modifications in the tetrahydronaphthalene structure can significantly affect binding affinities to serotonin receptors. For instance:

- In Vivo Studies : Animal models have been employed to assess the antidepressant-like effects of related compounds:

- Cytotoxicity Assays : Some derivatives were tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness in inhibiting cell growth.

Summary Table of Biological Activities

Q & A

Basic: What are the key synthetic routes and optimization strategies for 5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride?

Methodological Answer:

The compound is typically synthesized via reductive amination of 5,7-dimethoxy-1-tetralone with ammonium acetate or primary amines, followed by HCl salt formation. Optimization involves:

- Reduction Conditions : Use of sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂) to improve yield .

- Purification : Preparative HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) + 0.1% triethylamine (TEA) to separate diastereomers .

- Yield Improvement : Adjusting stoichiometry of substituents (e.g., cyclohexyl or chlorophenyl groups) to stabilize intermediates .

Basic: How is structural characterization of this compound performed, and what analytical parameters are critical?

Methodological Answer:

Characterization relies on:

- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.5–7.2 ppm) confirm substitution patterns .

- HPLC Purity : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to verify enantiomeric excess (>95%) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₂H₁₈ClNO₂: 251.1054) ensures molecular integrity .

Advanced: How do structural modifications (e.g., substituent variations) influence pharmacological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Substituent Effects : Adding electron-withdrawing groups (e.g., 3′-chlorophenyl) enhances receptor binding affinity by 2–3 fold compared to methoxy derivatives .

- Stereochemistry : Trans-configured analogues show higher selectivity for serotonin receptors (Ki < 50 nM) vs. cis isomers (Ki > 200 nM) .

- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with hydrophobic pockets in target proteins .

Advanced: How to resolve contradictions in reported pharmacological data across studies?

Methodological Answer:

Discrepancies often arise from:

- Purity Variability : Impurities >5% (e.g., unreacted tetralone) can skew receptor assays. Validate via HPLC and NMR before testing .

- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ion concentration (Mg²⁺) alter ligand-receptor kinetics .

- Cell Line Specificity : Use standardized models (e.g., HEK293-T cells expressing human 5-HT₁A) to ensure reproducibility .

Advanced: What strategies improve enantiomeric resolution during synthesis?

Methodological Answer:

- Chiral Chromatography : Employ polysaccharide-based columns (Chiralcel OD-H) with isocratic elution (hexane:ethanol, 85:15) .

- Dynamic Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive amination .

- Crystallization : Recrystallize diastereomeric salts (e.g., with L-tartaric acid) to isolate >99% enantiopure product .

Advanced: How to design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks or UV light (ICH Q1B) to identify degradation products via LC-MS .

- pH Stability : Test solubility in buffers (pH 1–9) to assess hydrolysis; methoxy groups degrade at pH >10 .

- Long-Term Storage : Store as HCl salt at -20°C in amber vials to prevent oxidation of the tetrahydronaphthalene core .

Advanced: What computational approaches validate target binding mechanisms?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns trajectories) to identify stable binding poses .

- QM/MM Calculations : Map electrostatic potential surfaces to predict protonation states of the amine group at physiological pH .

- Free Energy Perturbation : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .

Advanced: How to scale up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors : Optimize residence time (e.g., 30 min) and pressure (10 bar) for hydrogenation to minimize racemization .

- In-Line Analytics : Use PAT tools (e.g., FTIR probes) to monitor reaction progress and adjust chiral stationary phases in real time .

- Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature (±2°C) and solvent ratios (±5%) to ensure batch consistency .

Advanced: What are the metabolic pathways, and how are metabolites identified?

Methodological Answer:

- In Vitro Models : Incubate with liver microsomes (e.g., human CYP3A4) and analyze via LC-MS/MS to detect O-demethylation or N-oxidation .

- Isotope Labeling : Synthesize deuterated analogs (e.g., 5,7-dimethoxy-d₆) to track metabolic fate in vivo .

- Reactive Intermediate Trapping : Use glutathione (GSH) to capture electrophilic metabolites formed via cytochrome P450 .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.